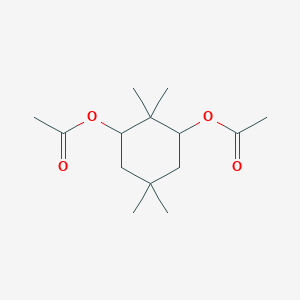
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate is a chemical compound with the molecular formula C14H24O4. It consists of 24 hydrogen atoms, 14 carbon atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes a cyclohexane ring substituted with four methyl groups and two acetate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate typically involves the acetylation of 2,2,5,5-tetramethylcyclohexane-1,3-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields 2,2,5,5-tetramethylcyclohexane-1,3-diol.
Substitution: Results in halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release acetic acid and 2,2,5,5-tetramethylcyclohexane-1,3-diol. The released acetic acid can participate in metabolic pathways, while the diol can interact with enzymes and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetramethylcyclohexane-1,3-diol: The parent diol compound.
2,2,5,5-Tetramethylcyclohexane-1,3-diyl dibenzoate: A similar compound with benzoate groups instead of acetate groups.
2,2,5,5-Tetramethylcyclohexane-1,3-diyl dichloride: A halogenated derivative.
Uniqueness
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate is unique due to its specific ester functional groups, which impart distinct chemical properties. Its stability and reactivity make it suitable for various applications in research and industry.
Propiedades
Número CAS |
23174-54-1 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
(3-acetyloxy-2,2,5,5-tetramethylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O4/c1-9(15)17-11-7-13(3,4)8-12(14(11,5)6)18-10(2)16/h11-12H,7-8H2,1-6H3 |
Clave InChI |
SXMQOKFREGXHNY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC(CC(C1(C)C)OC(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




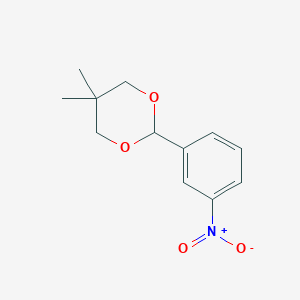
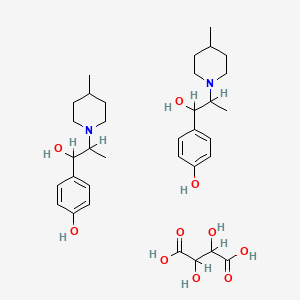
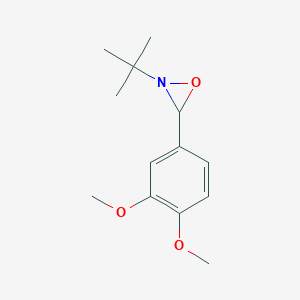
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
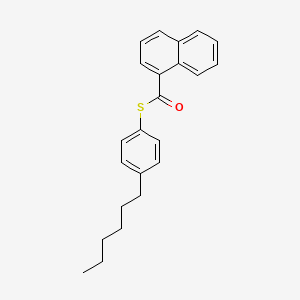
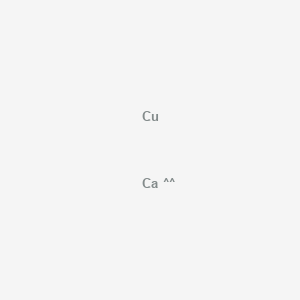
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
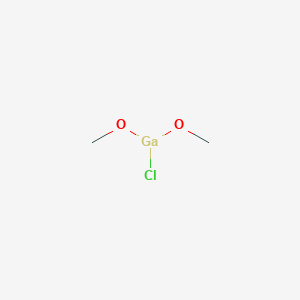
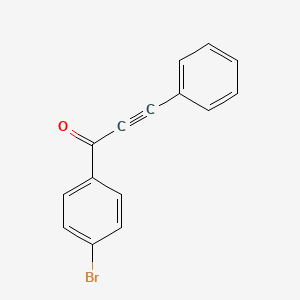
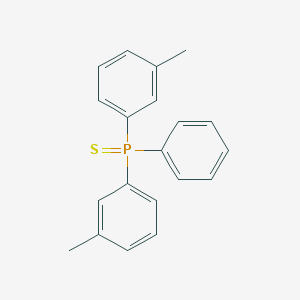
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
